2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C16H15F2N3O3 and its molecular weight is 335.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiotonic Activity
Research on dihydropyridazinone derivatives, such as the discovery and inotropic activity of specific cardiotonics, indicates that compounds with a pyridazinone core can act as potent positive inotropes. This suggests potential applications in developing treatments for heart failure or conditions requiring enhanced cardiac contractility. One study highlighted a compound with profound effects on oral activity and long-acting inotropic effects, underlining the relevance of this chemical class in cardiac therapeutic research (Robertson et al., 1986).
Synthesis of Pyridazinone Derivatives
The synthesis of novel pyridazin-3-one derivatives has been explored, providing a general route for creating a new class of these compounds. This work not only expands the chemical library of pyridazinones but also opens avenues for their application in synthesizing fused azines and other heterocyclic compounds with potential biological activities (Ibrahim & Behbehani, 2014).
Histamine H3 Receptor Inverse Agonism
A novel series of pyridazin-3-one derivatives were identified as potent, selective histamine H3 receptor inverse agonists. This finding points towards their utility in treating attentional and cognitive disorders, showcasing the compound's potential in neurological and psychological research applications (Hudkins et al., 2011).
Antimicrobial and Antioxidant Properties
Several studies on pyridazinone derivatives have highlighted their antimicrobial and antioxidant properties. For instance, new thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety were synthesized and showed promising results against bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents (Darwish et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in regulating the body’s metabolism, development, and growth .
Mode of Action
The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β . This means it binds to this receptor and activates it, mimicking the effects of the body’s natural thyroid hormones .
Biochemical Pathways
Upon activation of the Thyroid Hormone Receptor β, a series of biochemical reactions are triggered. These reactions lead to changes in gene expression that regulate various metabolic processes
Result of Action
The activation of the Thyroid Hormone Receptor β by this compound can lead to a variety of molecular and cellular effects. These include the regulation of lipid metabolism, which can have potential therapeutic applications in the treatment of dyslipidemia .
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3/c17-16(18)24-12-5-3-11(4-6-12)19-14(22)9-21-15(23)8-7-13(20-21)10-1-2-10/h3-8,10,16H,1-2,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTKXLNFAXRTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.